Lipophilicity (LogP) Comparison: 2-Bromo-6-ethyl-pyrazine Exhibits Higher Lipophilicity Than the Methyl Analog
2-Bromo-6-ethyl-pyrazine demonstrates significantly higher lipophilicity compared to its closest methyl-substituted analog, 2-Bromo-6-methylpyrazine. This increase in LogP can influence membrane permeability, protein binding, and overall pharmacokinetic profiles of derived compounds. The quantified difference is a direct result of the additional methylene unit in the ethyl group [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3: 1.6 [1]; LogP: 1.8015 |
| Comparator Or Baseline | 2-Bromo-6-methylpyrazine: LogP: 1.24 |
| Quantified Difference | Delta XLogP3 = 0.36; Delta LogP = 0.56 (target is more lipophilic) |
| Conditions | Predicted partition coefficients using computational algorithms (XLogP3 and standard LogP calculations) |
Why This Matters
This quantifiable increase in lipophilicity (LogP) is crucial for scientists optimizing the ADME properties of drug candidates, where a specific balance of hydrophobic character is often required for target engagement and cellular permeability.
- [1] kuujia.com. Cas no 1086382-92-4 (2-Bromo-6-ethylpyrazine). View Source
